

Bromoethyne: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: bromoethyne

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Introduction

Bromoethyne ($\text{BrC}\equiv\text{CH}$), also known as bromoacetylene, is a highly reactive and versatile synthetic intermediate. Its unique structure, featuring a terminal alkyne and a bromine atom, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and reactivity of **bromoethyne**.

Core Data

The fundamental physicochemical properties of **bromoethyne** are summarized below.

Property	Value	Reference
CAS Number	593-61-3	[1] [2] [3] [4]
Molecular Formula	C ₂ HBr	[1] [3] [4]
Molecular Weight	104.93 g/mol	[1] [2]
IUPAC Name	bromoethyne	[1]
Synonyms	Bromoacetylene, Acetylene, bromo-	[1]
Boiling Point	277.8 - 277.9 K	[3]
Enthalpy of Vaporization	25.6 kJ/mol at 273 K	[3]
Enthalpy of Formation (gas)	269 ± 6.3 kJ/mol	[4]

Experimental Protocols

Synthesis of Bromoethyne

A common laboratory synthesis of **bromoethyne** involves the dehydrobromination of 1,2-dibromoethene. While specific reaction conditions can vary, a general protocol is as follows:

Materials:

- 1,2-dibromoethene
- A strong base (e.g., potassium hydroxide)
- An appropriate solvent (e.g., ethanol)

Procedure:

- Dissolve 1,2-dibromoethene in the chosen solvent within a reaction vessel equipped with a condenser and a dropping funnel.
- Cool the mixture in an ice bath.

- Slowly add a solution of the strong base to the reaction mixture with continuous stirring.
- After the addition is complete, allow the reaction to proceed at a controlled temperature.
- The **bromoethyne** product is volatile and can be collected by distillation.

Note: **Bromoethyne** is unstable and potentially explosive, requiring careful handling and appropriate safety precautions.

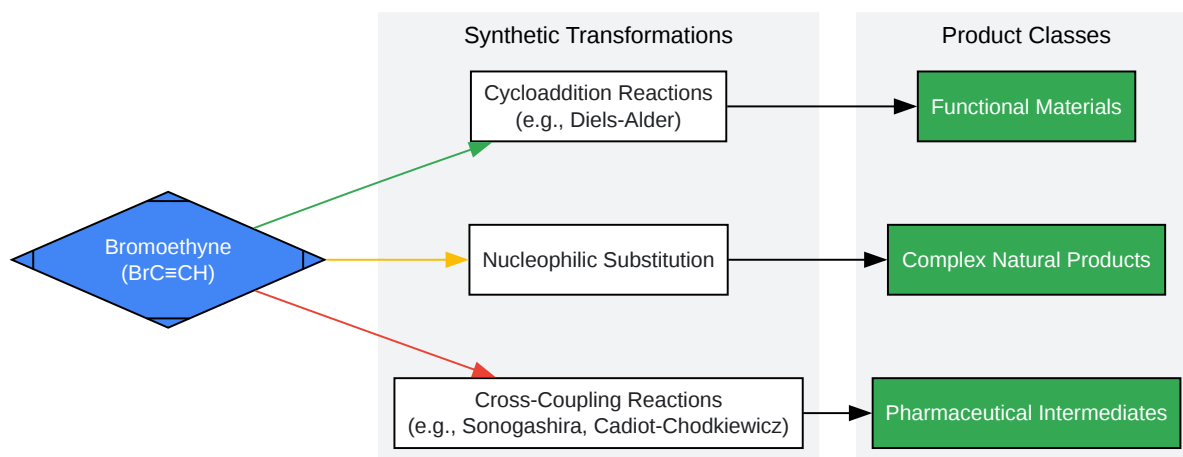
Key Reactions of Bromoethyne

Bromoethyne's reactivity is centered around its carbon-carbon triple bond and the carbon-bromine bond, making it a versatile reagent in various coupling and functionalization reactions.

1. Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of the ethynyl group into different molecular frameworks.
2. Cross-Coupling Reactions: **Bromoethyne** is a key substrate in palladium-catalyzed and copper-catalyzed cross-coupling reactions. For instance, it can be coupled with o-aminophenols and isocyanides to synthesize substituted 4-amino-benzo[b]oxazepines.^[2] Similarly, it undergoes copper-catalyzed cross-coupling with imidazoles to form N-alkynylimidazoles.^[2]
3. Reactions with Amines: **Bromoethyne** reacts with primary amines, which can lead to the formation of isonitriles and methyne through oxidation and deprotonation, particularly in the context of organometallic complexes.^[5]

Logical Workflow for Bromoethyne in Synthesis

The following diagram illustrates the central role of **bromoethyne** as a synthetic intermediate.



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Caption: Synthetic utility of **bromoethyne** as a versatile building block.

This technical guide provides a foundational understanding of **bromoethyne** for researchers and professionals in drug development and chemical synthesis. Its rich reactivity profile continues to be explored for the construction of complex and biologically active molecules.

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